o-Cresol, 6-Chloro-4-Nitroso-, also known as 2-Chloro-6-methyl-4-nitrosophenol, is an aromatic compound characterized by the presence of chloro, methyl, and nitroso functional groups attached to a phenol ring. Its molecular formula is and it has a molecular weight of approximately 171.58 g/mol. This compound is relevant in various chemical syntheses and applications, particularly in the fields of pharmaceuticals and agrochemicals.
o-Cresol, 6-Chloro-4-Nitroso- can be synthesized from phenolic derivatives through a series of chemical reactions including nitration, chlorination, and nitrosation. It falls under the category of nitrosophenols, which are compounds that contain a nitroso group (-NO) attached to a phenolic structure. This compound is classified as a methyl phenol, which is a type of aromatic organic compound.
The synthesis of o-Cresol, 6-Chloro-4-Nitroso- typically involves several steps:
The molecular structure of o-Cresol, 6-Chloro-4-Nitroso- can be represented as follows:
CC1=CC(=CC(=C1O)Cl)N=OThe structure features a chloro group at the ortho position relative to the hydroxyl group on the benzene ring, with a nitroso group at the para position relative to the hydroxyl group.
o-Cresol, 6-Chloro-4-Nitroso- undergoes several important chemical reactions:
These reactions can lead to various substituted phenolic compounds depending on the reagents used.
The mechanism of action for o-Cresol, 6-Chloro-4-Nitroso-, particularly in biological contexts, involves its interaction with cellular components:
These mechanisms contribute to its effectiveness as an antimicrobial agent.
These properties make o-Cresol, 6-Chloro-4-Nitroso- suitable for various applications in chemical synthesis and industry.
o-Cresol, 6-Chloro-4-Nitroso- is utilized in several scientific applications:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5